1-(3,3-Dimethylbut-1-en-1-yl)aziridine
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Overview
Description
1-(3,3-Dimethylbut-1-en-1-yl)aziridine is an organic compound with the molecular formula C₈H₁₅N. It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine typically involves the reaction of aziridine with 3,3-dimethylbut-1-ene. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(3,3-Dimethylbut-1-en-1-yl)aziridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
1-(3,3-Dimethylbut-1-en-1-yl)aziridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of coatings, adhesives, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its biological activities, including its antimicrobial and anticancer effects .
Comparison with Similar Compounds
1-(3,3-Dimethylbut-1-en-1-yl)aziridine can be compared with other aziridine derivatives, such as:
Aziridine: The parent compound, which is less substituted and has different reactivity.
1-Methylaziridine: A simpler derivative with a single methyl group, showing different chemical and biological properties.
3,3-Dimethylaziridine: Another derivative with two methyl groups, used in various chemical syntheses.
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15N |
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Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-(3,3-dimethylbut-1-enyl)aziridine |
InChI |
InChI=1S/C8H15N/c1-8(2,3)4-5-9-6-7-9/h4-5H,6-7H2,1-3H3 |
InChI Key |
RWDZGZQUJXHNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CN1CC1 |
Origin of Product |
United States |
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